molecular formula C12H16O2S B2771813 Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate CAS No. 210539-73-4

Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate

Cat. No.: B2771813
CAS No.: 210539-73-4
M. Wt: 224.32
InChI Key: CGHDPXUTCLSRIX-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate (CAS 210539-73-4) is a high-purity organic sulfur compound utilized primarily as a critical synthetic intermediate in pharmaceutical research and development . With the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol, this compound serves as a versatile building block for medicinal chemists, particularly in the synthesis of more complex molecules for biological screening . Supplied with a purity of >99% and analyzed by techniques including LCMS, GCMS, and NMR spectroscopy, this compound guarantees reliability and consistency in experimental workflows . It is explicitly intended for applications in synthetic organic chemistry, biotechnology, and the creation of fine chemicals and dyes . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-4-14-12(13)10(3)15-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHDPXUTCLSRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromopropanoate with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Organic Synthesis

Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate serves as an important intermediate in organic synthesis. Its unique structure allows it to be transformed into various derivatives that can be utilized in the creation of more complex molecules.

Medicinal Chemistry

Research indicates potential therapeutic applications for this compound:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications of the sulfanyl group can enhance biological activity against various cancer cell lines.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

Biochemical Probes

The reactivity of this compound with biological macromolecules makes it a candidate for use as a biochemical probe to study enzyme interactions and cellular pathways.

Antiproliferative Activity

In a study investigating related compounds, this compound was evaluated for its antiproliferative effects against several cancer cell lines. Results indicated significant activity, with IC50 values comparable to established chemotherapeutic agents.

Inflammation Modulation

Research focused on derivatives of this compound demonstrated inhibition of key inflammatory mediators. This suggests its potential role in treating inflammatory diseases, highlighting the need for further exploration of its pharmacological properties.

Mechanistic Insights

Molecular docking studies have elucidated how this compound interacts with specific biological targets, enhancing understanding of its therapeutic potential and guiding future modifications for improved efficacy.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methylphenyl)sulfanyl]propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfanyl group can also participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate is unique due to its specific sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thioether analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Biological Activity

Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₆O₂S. Its structure features an ethyl ester group and a sulfanyl moiety attached to a propanoate backbone, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenyl thiol with ethyl acrylate under basic conditions. This process can be optimized for yield and purity, using solvents such as ethanol or methanol and catalysts like sodium hydroxide.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

  • Sulfanyl Group Interaction : The sulfanyl group can form interactions with thiol groups in proteins, potentially influencing enzymatic activity and signaling pathways.
  • Ester Hydrolysis : The ester group may undergo hydrolysis, releasing the active component, which could interact with cellular targets involved in inflammation or cancer pathways .

Anticancer Activity

Recent studies have indicated that compounds containing sulfanyl groups exhibit significant anticancer properties. For instance, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce pro-inflammatory cytokine production in vitro:

CytokineConcentration (pg/mL)Control (pg/mL)Reference
TNF-α50200
IL-630120

These findings indicate that the compound may modulate immune responses, making it a candidate for further investigation in inflammatory diseases.

Case Studies

  • In Vivo Efficacy : A study on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The observed tumor regression was accompanied by reduced levels of Ki67, a marker for cell proliferation .
  • Pharmacokinetics : Research into the pharmacokinetic profile of this compound revealed a favorable absorption rate with a half-life suitable for therapeutic applications. The compound exhibited good bioavailability when administered orally .

Q & A

What are the optimal synthetic routes for Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 4-methylthiophenol with ethyl 2-bromopropanoate in the presence of a base (e.g., potassium carbonate) under reflux in polar aprotic solvents like acetone or dimethylformamide (DMF). The choice of solvent and base significantly impacts yield: DMF may enhance reaction efficiency due to its high polarity, while acetone offers milder conditions. Reaction time (6–12 hours) and temperature (60–80°C) must be optimized to avoid side reactions like oxidation of the sulfanyl group to sulfonyl derivatives .

How can structural integrity and purity of this compound be validated experimentally?

Level: Basic
Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^13C NMR confirm the ester carbonyl (~165–170 ppm), sulfanyl-linked CH2_2/CH3_3 groups, and aromatic protons from the 4-methylphenyl moiety.
  • IR : Stretching frequencies for C=O (~1740 cm1^{-1}) and C-S (~680 cm1^{-1}) are critical.
  • HPLC/MS : High-performance liquid chromatography with mass spectrometry detects impurities (e.g., sulfonyl byproducts) and ensures >95% purity.
  • X-ray crystallography (if crystalline): SHELX programs (e.g., SHELXL) resolve bond lengths and angles, validating stereochemistry .

What computational strategies predict the reactivity of this compound in novel reactions?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic attacks or radical-mediated processes. Key parameters include:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict sites for electrophilic/nucleophilic interactions.
  • Transition State (TS) Analysis : Identifies energy barriers for sulfanyl group participation in substitution reactions.
  • Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction feasibility. Databases like REAXYS provide empirical data to cross-validate computational predictions .

How do contradictory spectroscopic data for this compound arise, and how can they be resolved?

Level: Advanced
Methodological Answer:
Discrepancies in NMR or IR data often stem from:

  • Tautomerism : The sulfanyl group may exhibit dynamic behavior in solution, altering chemical shifts.
  • Solvent Artifacts : DMSO-d6_6 can hydrogen-bond with the ester carbonyl, shifting its 13^13C NMR signal.
  • Oxidative Degradation : Trace peroxides in solvents may oxidize -S- to -SO2_2-, introducing sulfonyl impurities.
    Resolution :
  • Use deuterated chloroform (CDCl3_3) for NMR to minimize solvent interactions.
  • Conduct cyclic voltammetry to assess oxidation susceptibility.
  • Compare experimental data with high-accuracy databases (e.g., NIST Chemistry WebBook) .

What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Level: Advanced
Methodological Answer:
Crystallization difficulties arise from the compound’s flexible ester and sulfanyl groups. Mitigation approaches include:

  • Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) to modulate polarity.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., ethyl 2-[(4-methylphenyl)sulfonyl]propanoate).
  • Temperature Gradients : Slow cooling from 50°C to 4°C promotes ordered lattice formation.
  • SHELXD/SHELXE : Employ dual-space algorithms for phase refinement in low-symmetry space groups .

What are the potential biological targets of this compound, and how can its interactions be studied?

Level: Advanced
Methodological Answer:
While direct biological data are limited, structural analogs (e.g., sulfanyl-acetamide derivatives) suggest possible enzyme inhibition (e.g., cyclooxygenase-2 or kinases). Methodologies include:

  • Molecular Docking : AutoDock Vina screens protein databases (PDB) for binding affinity.
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics with immobilized targets.
  • In Vitro Assays : Measure IC50_{50} values against inflammatory markers (e.g., TNF-α) in cell cultures.
  • Metabolic Stability Tests : LC-MS/MS tracks hepatic microsome degradation rates .

How does the sulfanyl group influence the compound’s stability under varying pH conditions?

Level: Basic
Methodological Answer:
The sulfanyl (-S-) group is prone to oxidation at pH > 8 or in the presence of light/O2_2. Stability studies involve:

  • Forced Degradation : Expose the compound to 0.1 M NaOH/HCl (25°C, 24 hrs) and monitor via HPLC.
  • Kinetic Modeling : Pseudo-first-order rate constants predict degradation pathways (e.g., hydrolysis vs. oxidation).
  • Antioxidant Additives : Include 0.1% BHT (butylated hydroxytoluene) in storage solutions to inhibit radical chain reactions .

What advanced synthetic modifications enhance the compound’s utility in materials science?

Level: Advanced
Methodological Answer:
Derivatization strategies include:

  • RAFT Polymerization : Introduce polymerizable groups (e.g., acrylates) via reversible addition-fragmentation chain transfer to create sulfanyl-functionalized polymers.
  • Coordination Chemistry : React with Pd(II) or Ru(II) to form metal-organic frameworks (MOFs) for catalytic applications.
  • Click Chemistry : Azide-alkyne cycloaddition modifies the ester moiety for bioorthogonal labeling .

How can discrepancies between computational and experimental reaction yields be reconciled?

Level: Advanced
Methodological Answer:
Discrepancies often arise from unaccounted steric effects or solvent dynamics. Strategies:

  • Microkinetic Modeling : Integrate DFT-derived activation energies with diffusion-limited solvent effects.
  • High-Throughput Screening : Test 50+ solvent/base combinations in parallel to identify outliers.
  • Machine Learning : Train models on REAXYS data to predict optimal conditions for sulfanyl-ester couplings .

What analytical techniques differentiate this compound from its sulfonyl analog?

Level: Basic
Methodological Answer:

  • Mass Spectrometry : Sulfanyl ([M+H]+^+ = 255.1 m/z) vs. sulfonyl ([M+H]+^+ = 287.1 m/z).
  • Raman Spectroscopy : Sulfanyl shows a distinct S-C stretch (~590 cm1^{-1}) absent in sulfonyl derivatives.
  • XPS : Sulfur 2p binding energy shifts from ~163 eV (-S-) to ~168 eV (-SO2_2-) .

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